molecular formula C8H10ClFN2O3 B2873172 methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride CAS No. 2085703-07-5

methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride

Cat. No.: B2873172
CAS No.: 2085703-07-5
M. Wt: 236.63
InChI Key: CPGYZLBDDJJGOE-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride is involved in various chemical syntheses and functionalization processes. For instance, it has been used in the synthesis of selective beta 3-adrenergic agonists, which are compounds that stimulate beta 3-adrenergic receptors in brown adipose tissue and may be beneficial for obesity treatment due to their ability to increase metabolic rate and reduce weight gain in animal models (Howe et al., 1992). Moreover, this compound is a key intermediate in the large-scale synthesis of alkyl 5-hydroxypyridin- and pyrimidin-2-yl acetates, which are crucial for developing heterocyclic analogues with potential therapeutic applications (Morgentin et al., 2009).

Environmental Impact and Degradation

Studies on compounds like fluroxypyr, which share structural similarities with this compound, reveal insights into the environmental fate of such chemicals. Fluroxypyr's degradation in soil is influenced by factors like soil type, microorganisms, and temperature, highlighting the complex interactions determining the persistence and breakdown of such compounds in ecosystems (Tao & Yang, 2011).

Antitumor Activity

Derivatives of this compound have been explored for their potential antitumor activities. Compounds synthesized from this chemical have shown in vitro antitumor effects against specific cancer cell lines, indicating a possible role in developing new cancer treatments (Lan Yun-jun, 2011).

Functionalization and Polymerization

The compound's reactive nature makes it suitable for various functionalization reactions, leading to the synthesis of novel materials and polymers. For example, amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar compounds, have been synthesized and evaluated for their anticancer drug potential, demonstrating the versatility of such molecules in synthesizing complex structures with significant biological activities (Basu Baul et al., 2009).

Mechanism of Action

The mechanism of action for this compound is not provided in the available sources .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available sources .

Future Directions

The future directions or potential applications for this compound are not mentioned in the available sources .

Properties

IUPAC Name

methyl (2R)-2-amino-2-(5-fluoro-2-oxo-1H-pyridin-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3.ClH/c1-14-8(13)6(10)5-2-4(9)3-11-7(5)12;/h2-3,6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGYZLBDDJJGOE-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CNC1=O)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CNC1=O)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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